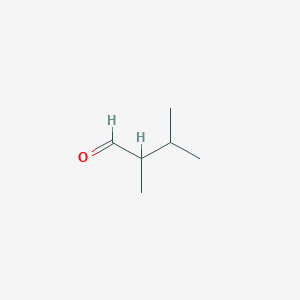

2,3-Dimethylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUUEDVRXOZTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943401 | |

| Record name | 2,3-Dimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-98-0 | |

| Record name | 2,3-Dimethylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethylbutanal chemical properties

Introduction: 2,3-Dimethylbutanal, also known as 2,3-dimethylbutyraldehyde, is a branched-chain aliphatic aldehyde. It is a colorless liquid recognized for its role as a key intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a sterically hindered aldehyde group, dictates its physical properties and reactivity. This document provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis protocols, and safety information for this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are essential for its handling, application in synthesis, and purification.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dimethylbutyraldehyde | [1] |

| CAS Number | 2109-98-0 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| SMILES | CC(C)C(C)C=O | [1] |

| InChI | InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3 | [1] |

| Boiling Point | 110.8 °C at 760 mmHg | |

| Density | 0.797 g/cm³ | |

| Refractive Index | 1.392 | |

| Flash Point | 18.3 °C | |

| Vapor Pressure | 23.3 mmHg at 25 °C | |

| LogP (XLogP3) | 1.6 | [1] |

Spectroscopic Data Analysis

While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and structural confirmation.

| Spectroscopy | Expected Key Features |

| ¹H NMR | - Aldehydic Proton (CHO): A singlet or doublet at ~9.6 ppm. - C2-Proton (CH): A multiplet shifted downfield by the adjacent carbonyl. - C3-Proton (CH): A multiplet further upfield. - Methyl Protons (CH₃): Multiple doublets in the upfield region (~0.9-1.1 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, ~200-205 ppm. - C2 and C3 Carbons: Signals in the aliphatic region, with C2 being more downfield. - Methyl Carbons: Signals in the upfield aliphatic region (~15-25 ppm). |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹. - Aldehydic C-H Stretch: Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. - Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 100, which may be of low intensity. - Key Fragments: Expect significant fragmentation from α-cleavage, leading to the loss of an isopropyl radical (m/z = 57) or a methyl radical. A McLafferty rearrangement is also possible. |

Synthesis and Reactivity

This compound is primarily synthesized through the oxidation of its corresponding primary alcohol, 2,3-dimethyl-1-butanol. This transformation is a cornerstone of organic synthesis, allowing for the controlled conversion of an alcohol to an aldehyde.

Experimental Protocol: Oxidation of 2,3-Dimethyl-1-butanol

This protocol describes a common method for the synthesis of this compound using a pyridinium chlorochromate (PCC) oxidation.

Materials:

-

2,3-dimethyl-1-butanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

Procedure:

-

In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 2,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.

-

Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the silica plug with additional diethyl ether to ensure all product is collected.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified further by distillation if necessary.

The reactivity of this compound is dominated by the aldehyde functional group. It can undergo:

-

Oxidation to form 2,3-dimethylbutanoic acid.

-

Reduction to form 2,3-dimethyl-1-butanol.

-

Reductive Amination to form various amines, a key reaction in the synthesis of the artificial sweetener Neotame.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic and reactive pathways for this compound.

Caption: Synthetic workflow for this compound via oxidation.

Caption: General reactivity pathways of this compound.

Biological Activity and Significance

There is limited information in publicly accessible scientific literature regarding specific biological activities or signaling pathway involvement for this compound itself. Its primary significance in a biological context is as a precursor for the industrial synthesis of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester, commercially known as the artificial sweetener Neotame.

Safety and Hazards

This compound is a flammable liquid and requires careful handling. The following table summarizes its classification and hazard statements according to the Globally Harmonized System (GHS).[1]

| Pictogram | Signal Word | GHS Hazard Statements |

| 🔥 GHS02 | Danger | H225: Highly flammable liquid and vapor. |

| ❕ GHS07 | Warning | H315: Causes skin irritation. |

| ❕ GHS07 | Warning | H317: May cause an allergic skin reaction. |

| ❕ GHS07 | Warning | H319: Causes serious eye irritation. |

| ❕ GHS07 | Warning | H335: May cause respiratory irritation. |

| 環境 GHS09 | (none) | H412: Harmful to aquatic life with long lasting effects. |

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

References

An In-Depth Technical Guide to 2,3-Dimethylbutanal (CAS Number: 2109-98-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylbutanal (CAS No. 2109-98-0), a branched-chain aldehyde with potential applications in organic synthesis and as a building block in drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and spectral characteristics. While its direct biological activity and involvement in specific signaling pathways are not extensively documented in publicly available literature, its structural motifs suggest potential as a chiral precursor in the synthesis of complex molecular targets. This guide aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aldehydic odor. A summary of its key physicochemical properties is presented in Table 1. It is important to note that some discrepancies exist in the reported values for properties such as boiling and melting points across different sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2109-98-0 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 116-118 °C | |

| Melting Point | Not available | |

| Density | 0.815 g/cm³ | |

| Appearance | Colorless liquid | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dimethylbutyraldehyde | [1] |

Synthesis and Purification

Synthetic Routes

The primary synthetic route described for this compound involves the Darzens condensation of 3-methyl-2-pentanone with an α-haloacetate, followed by saponification, acidification, and decarboxylation.[2]

Logical Workflow for the Synthesis of this compound

References

- 1. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google Patents [patents.google.com]

Physicochemical Properties of 2,3-Dimethylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutanal, an organic compound with the chemical formula C6H12O, is a branched aldehyde that holds significance in various chemical syntheses. Its potential applications in the development of new chemical entities and as a building block in the flavor and fragrance industry make a thorough understanding of its physicochemical properties essential. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems, designing synthetic routes, and developing purification methods.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | General property of similar aldehydes |

| Boiling Point | 110.8 °C at 760 mmHg | |

| Melting Point | 112-114 °C | |

| Density | 0.797 g/cm³ | |

| Refractive Index | 1.392 | |

| Flash Point | 18.3 °C | |

| Vapor Pressure | 23.3 mmHg at 25°C |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Source |

| Solubility in Water | Predicted to be sparingly soluble based on its structure (a six-carbon aldehyde).[3] | General principles of organic chemistry |

| LogP (Octanol-Water Partition Coefficient) | 1.47740 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established organic chemistry techniques and can be adapted for specific laboratory settings.

Synthesis of this compound via Oxidation of 2,3-Dimethyl-1-butanol

This protocol describes the synthesis of this compound by the oxidation of the corresponding primary alcohol, 2,3-dimethyl-1-butanol.[4]

Materials:

-

2,3-dimethyl-1-butanol

-

Pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, dimethyl sulfoxide, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with a solution of 2,3-dimethyl-1-butanol in anhydrous dichloromethane.

-

Oxidation:

-

Using PCC: A solution of pyridinium chlorochromate (PCC) in anhydrous dichloromethane is prepared and slowly added to the alcohol solution via the dropping funnel with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

Using Swern Oxidation: A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride is added dropwise, followed by the dropwise addition of a solution of 2,3-dimethyl-1-butanol in dichloromethane. After stirring for a short period, triethylamine is added to the reaction mixture.[4]

-

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if using PCC) or quenched with water and extracted with dichloromethane (for Swern oxidation). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

Purification of the crude aldehyde can be achieved through fractional distillation or by forming a reversible bisulfite adduct.[5][6][7]

1. Fractional Distillation:

Fractional distillation is effective for separating the aldehyde from impurities with different boiling points.[8]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle and thermometer

Procedure:

-

The crude this compound is placed in the distillation flask with a few boiling chips.

-

The fractional distillation apparatus is assembled.

-

The flask is gently heated, and the temperature is monitored.

-

The fraction that distills at a constant temperature corresponding to the boiling point of this compound (110.8 °C) is collected in the receiving flask.

2. Purification via Sodium Bisulfite Adduct:

This method is highly selective for aldehydes.[6][7]

Procedure:

-

The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol).

-

A saturated aqueous solution of sodium bisulfite is added, and the mixture is stirred vigorously. A white precipitate of the bisulfite adduct should form.

-

The solid adduct is collected by filtration and washed with a small amount of cold ethanol and then ether.

-

To regenerate the pure aldehyde, the bisulfite adduct is treated with an aqueous solution of sodium carbonate or dilute hydrochloric acid.

-

The liberated aldehyde can then be extracted with a suitable organic solvent (e.g., diethyl ether), dried, and the solvent removed to yield the purified this compound.

Characterization Protocols

1. Determination of Boiling Point:

The boiling point is determined using a micro-boiling point apparatus or during fractional distillation.[8] The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

2. Measurement of Density:

The density is measured using a pycnometer.[9][10]

Procedure:

-

The weight of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The weight of the pycnometer filled with the aldehyde is measured.

-

The density is calculated by dividing the mass of the aldehyde by the volume of the pycnometer.

3. Measurement of Refractive Index:

The refractive index is measured using an Abbe refractometer.[1][11][12][13][14] A few drops of the purified liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature (usually 20°C).

4. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a thin film of the liquid between salt plates (NaCl or KBr). The presence of a strong absorption band around 1720-1740 cm⁻¹ is characteristic of the aldehyde carbonyl group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum.[15][16][17]

Chemical Reactivity

This compound exhibits the typical reactivity of an aldehyde. The carbonyl group is susceptible to nucleophilic attack, and the alpha-protons are acidic. Some key reactions include:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,3-dimethylbutanoic acid.

-

Reduction: Can be reduced to the primary alcohol, 2,3-dimethyl-1-butanol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.[18]

-

Aldol Condensation: Can potentially undergo self-condensation or crossed aldol condensation in the presence of an acid or base catalyst.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile aldehyde. A clear understanding of these fundamental properties is critical for its effective application in various fields of chemical research and development.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. This compound | C6H12O | CID 102752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]

- 6. Workup [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. Purification [chem.rochester.edu]

- 9. scribd.com [scribd.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 13. ucc.ie [ucc.ie]

- 14. pubs.aip.org [pubs.aip.org]

- 15. gavinpublishers.com [gavinpublishers.com]

- 16. benchchem.com [benchchem.com]

- 17. 2,3-Dimethylbutane | C6H14 | CID 6589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | 2109-98-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2,3-Dimethylbutanal: Structural Formula, Isomerism, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbutanal, a branched-chain aldehyde with the molecular formula C₆H₁₂O, is a significant compound in organic synthesis and flavor chemistry. This technical guide provides a comprehensive overview of its structural formula, the array of its structural and stereoisomers, and a comparative analysis of their physicochemical properties. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside spectroscopic data. This document aims to serve as a critical resource for professionals in chemical research and drug development, offering foundational data and methodologies for the application of this compound and its related isomers.

This compound: Core Compound Profile

This compound is a saturated aliphatic aldehyde. Its structure consists of a four-carbon butane chain with methyl groups attached to carbons 2 and 3, and an aldehyde functional group at position 1.

Structural Formula:

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₂O[1]

-

Molecular Weight: 100.16 g/mol [1]

-

CAS Number: 2109-98-0[1]

-

Synonyms: 2,3-Dimethylbutyraldehyde[1]

Isomerism of C₆H₁₂O Aldehydes and Ketones

The molecular formula C₆H₁₂O gives rise to a variety of structural and stereoisomers. A thorough understanding of these isomers is crucial for applications in stereoselective synthesis and for distinguishing between compounds with potentially different biological activities.

Structural Isomers

Structural isomers of this compound include other aldehydes with different carbon skeletons, as well as functional group isomers, primarily ketones.

Aldehyde Isomers: There are several structural isomers of aldehydes with the formula C₆H₁₂O, arising from different branching of the carbon chain.

-

Hexanal: A straight-chain aldehyde.

-

2-Methylpentanal: A five-carbon chain with a methyl group at position 2.

-

3-Methylpentanal: A five-carbon chain with a methyl group at position 3.

-

2,2-Dimethylbutanal: A four-carbon chain with two methyl groups at position 2.

-

3,3-Dimethylbutanal: A four-carbon chain with two methyl groups at position 3.

Ketone Isomers: Ketones with the formula C₆H₁₂O are also structural isomers of this compound.

-

Hexan-2-one (Methyl butyl ketone)

-

Hexan-3-one (Ethyl propyl ketone)

-

3-Methylpentan-2-one

-

4-Methylpentan-2-one (Methyl isobutyl ketone)

-

2-Methylpentan-3-one (Ethyl isopropyl ketone)

-

3,3-Dimethylbutan-2-one (Pinacolone)

Other Functional Group Isomers: Beyond aldehydes and ketones, the formula C₆H₁₂O also corresponds to other classes of organic compounds, including:

-

Unsaturated Alcohols: Such as cis-3-Hexen-1-ol.

-

Cyclic Ethers: For example, Oxepane.

-

Cyclic Alcohols: Such as Cyclohexanol.

Stereoisomers of this compound

This compound possesses two chiral centers at carbon 2 and carbon 3. The number of possible stereoisomers is given by the formula 2ⁿ, where n is the number of chiral centers. For this compound, n=2, resulting in a maximum of 2² = 4 stereoisomers.

Since the substituents on C2 (a hydrogen, a methyl group, an isopropyl group, and the aldehyde group) and C3 (a hydrogen, a methyl group, an ethyl group, and the rest of the molecule) are different, there is no internal plane of symmetry. Therefore, a meso compound is not possible. The four stereoisomers exist as two pairs of enantiomers:

-

(2R, 3R)-2,3-dimethylbutanal and (2S, 3S)-2,3-dimethylbutanal (Enantiomeric pair 1)

-

(2R, 3S)-2,3-dimethylbutanal and (2S, 3R)-2,3-dimethylbutanal (Enantiomeric pair 2)

The relationship between members of different enantiomeric pairs (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its major structural isomers for comparative analysis.

Table 1: Physicochemical Properties of C₆H₁₂O Aldehyde Isomers

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| This compound | 2109-98-0 | 100.16 | 112-114 | 0.797 | 1.392 |

| Hexanal | 66-25-1 | 100.16 | 130-131 | 0.816 | 1.4035 |

| 2-Methylpentanal | 123-15-9 | 100.16 | 119-120 | 0.808 (at 25°C) | 1.401 |

| 3-Methylpentanal | 15877-57-3 | 100.16 | 118-122 | ~0.810 | ~1.405 |

| 2,2-Dimethylbutanal | 2094-75-9 | 100.16 | 103 | 0.801 | - |

| 3,3-Dimethylbutanal | 2987-16-8 | 100.16 | 104-106 | 0.798 (at 25°C) | 1.397 |

Table 2: Physicochemical Properties of C₆H₁₂O Ketone Isomers

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| Hexan-2-one | 591-78-6 | 100.16 | 127-128 | 0.811 | 1.400 |

| Hexan-3-one | 589-38-8 | 100.16 | 123-124 | 0.815 (at 25°C) | 1.400 |

| 4-Methylpentan-2-one | 108-10-1 | 100.16 | 116-119 | 0.802 | 1.396 |

| 3,3-Dimethylbutan-2-one | 75-97-8 | 100.16 | 106 | 0.812 | 1.395 |

Experimental Protocols

Synthesis of Aldehydes by Oxidation of Primary Alcohols

A general and widely applicable method for the synthesis of aldehydes is the controlled oxidation of primary alcohols. To prevent over-oxidation to carboxylic acids, mild oxidizing agents are employed. A common laboratory-scale method utilizes Pyridinium Chlorochromate (PCC).

Protocol: Synthesis of Hexanal from Hexan-1-ol using PCC

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: Pyridinium chlorochromate (PCC) (1.5 equivalents) is suspended in anhydrous dichloromethane (DCM) in the reaction flask.

-

Reaction: A solution of hexan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of PCC at room temperature. The reaction is typically exothermic and may require cooling in a water bath to maintain room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts. The filter cake is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude aldehyde is then purified by fractional distillation to yield pure hexanal.

This protocol can be adapted for the synthesis of other C₆H₁₂O aldehydes from their corresponding primary alcohols.

Synthesis of this compound via Grignard Reaction and Oxidation

A two-step synthesis can be employed to prepare this compound, involving the formation of the corresponding alcohol via a Grignard reaction, followed by oxidation.

Step 1: Synthesis of 2,3-Dimethyl-1-butanol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath, and a solution of propanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring.

-

Workup: After the addition is complete, the reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 2,3-dimethyl-1-butanol is purified by vacuum distillation.

Step 2: Oxidation to this compound

The purified 2,3-dimethyl-1-butanol is then oxidized to this compound using the PCC protocol described in section 4.1.

Spectroscopic Characterization

The structural isomers of C₆H₁₂O can be distinguished using various spectroscopic techniques.

Infrared (IR) Spectroscopy

-

Aldehydes: All aldehyde isomers will show a strong, characteristic C=O stretching absorption in the range of 1720-1740 cm⁻¹. Additionally, two characteristic C-H stretching absorptions for the aldehydic proton are observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Ketones: Ketone isomers exhibit a strong C=O stretching absorption in the range of 1705-1725 cm⁻¹. They lack the characteristic aldehydic C-H stretches.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aldehydes: The most downfield signal in the ¹H NMR spectrum of an aldehyde is the aldehydic proton, which appears as a singlet or multiplet in the region of δ 9-10 ppm. The splitting pattern of this proton can provide information about adjacent protons.

-

Ketones: Ketones lack the characteristic aldehydic proton signal. Protons on the alpha-carbons to the carbonyl group typically resonate in the region of δ 2.0-2.7 ppm. The specific chemical shifts and splitting patterns of the alkyl protons are used to elucidate the exact structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aldehydes and Ketones: The carbonyl carbon of both aldehydes and ketones gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between δ 190-220 ppm. This allows for easy identification of the carbonyl functional group. The chemical shifts of the other carbon atoms in the molecule provide detailed information about the carbon skeleton.

Mass Spectrometry (MS)

The fragmentation patterns in the mass spectra of C₆H₁₂O isomers are highly dependent on the structure. Common fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement, leading to characteristic fragment ions that can be used for structural identification.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and its structural aldehyde isomers.

Caption: Relationship between this compound and its structural aldehyde isomers.

Conclusion

This technical guide has provided a detailed examination of this compound, its structural formula, and the landscape of its isomers. The comparative data on physicochemical properties, along with detailed experimental protocols and spectroscopic characterization, offer valuable information for researchers and professionals in the fields of chemistry and drug development. A clear understanding of the subtle structural and property differences among these isomers is essential for their effective application in synthesis and for elucidating their roles in biological systems.

References

An In-depth Technical Guide to 2,3-Dimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutanal, an organic compound with the molecular formula C6H12O, is a branched aldehyde of interest in various fields of chemical synthesis and research.[1] Its structure, featuring two methyl groups on the butane chain, gives rise to specific chemical properties and reactivity that make it a useful intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and common reactions.

Nomenclature and Structure

The IUPAC name for this compound is This compound .[1] The naming follows the standard rules of organic nomenclature:

-

The longest carbon chain containing the aldehyde functional group is a four-carbon chain, hence the root name "butanal".

-

The aldehyde carbon is designated as carbon-1.

-

Two methyl groups are located on the second and third carbons of the chain.

The logical relationship for the nomenclature is illustrated in the diagram below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 2109-98-0 |

| Boiling Point | 112-114 °C |

| Density | 0.797 g/cm³ |

| Flash Point | 18.3 °C |

| Refractive Index | 1.392 |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is useful for the identification and characterization of the compound.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.6 | Doublet | 1H | Aldehydic H |

| 2.2 | Multiplet | 1H | C2-H |

| 1.8 | Multiplet | 1H | C3-H |

| 1.0 | Doublet | 3H | C2-CH3 |

| 0.9 | Doublet | 3H | C3-CH3 (diastereotopic) |

| 0.8 | Doublet | 3H | C3-CH3 (diastereotopic) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 205 | C1 (Aldehyde) |

| 55 | C2 |

| 35 | C3 |

| 20 | C2-CH3 |

| 18 | C3-CH3 (diastereotopic) |

| 16 | C3-CH3 (diastereotopic) |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 2720, 2820 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1465 | Medium | C-H bend (alkane) |

| 1385 | Medium | C-H bend (alkane) |

Synthesis

This compound can be synthesized through various methods, including the ozonolysis of ergosterol and the hydrolysis of 1,2-dibromo-2,3-dimethylbutane. A detailed experimental protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound via Oxidation of 2,3-Dimethyl-1-butanol

This protocol describes the oxidation of the corresponding primary alcohol to the aldehyde using a common oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

-

2,3-Dimethyl-1-butanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethyl-1-butanol (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will become a dark brown slurry.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 15 minutes.

-

Pass the reaction mixture through a short column of silica gel to remove the chromium byproducts. Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure this compound.

Reactions

This compound undergoes typical reactions of aldehydes. The presence of the bulky isopropyl group at the alpha-position can influence the stereochemical outcome of certain reactions.

Wittig Reaction:

A notable reaction of this compound is the Wittig reaction, which is used to synthesize alkenes from aldehydes or ketones. The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield 3,4-dimethyl-1-pentene. The steric hindrance around the carbonyl group may affect the reaction rate and the E/Z selectivity of the resulting alkene.

Conclusion

This compound is a valuable chemical intermediate with distinct properties arising from its branched structure. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and key reactivity. This information is intended to be a valuable resource for researchers and scientists working with this compound in various applications.

References

An In-depth Technical Guide on the Physical Properties of 2,3-Dimethylbutanal

This technical guide provides a comprehensive overview of the boiling point and density of 2,3-Dimethylbutanal, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for substance identification based on these properties.

Quantitative Data Summary

The physical properties of this compound are critical for its handling, purification, and use in synthetic chemistry. The following table summarizes its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 110.8°C | At 760 mmHg |

| Density | 0.797 g/mL | Standard conditions |

Table 1: Key Physical Properties of this compound.[1]

Experimental Protocols

Accurate determination of boiling point and density is fundamental for the characterization of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

For instances where only a small sample volume is available, the micro-boiling point method is a convenient and accurate technique.[2][3]

Objective: To determine the boiling point of a liquid sample using a small volume.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)

-

Clamps and stand

Procedure:

-

Sample Preparation: Add a few milliliters of the liquid sample (e.g., this compound) into the small test tube.[4][5]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[5]

-

Apparatus Assembly: Securely clamp the test tube and attach it to a thermometer. The thermometer bulb should be positioned adjacent to the test tube, with both immersed in the heating bath (Thiele tube or heating block).

-

Heating: Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2]

-

Observation: As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, remove the heat source.[2]

-

Boiling Point Reading: The liquid will begin to cool. The point at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point. Record the temperature from the thermometer at this exact moment.[2]

The pycnometer method is a precise technique for determining the density of a liquid by measuring a specific, known volume of it.[6]

Objective: To accurately determine the density of a liquid sample.

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance

-

Thermometer

-

Liquid sample (this compound)

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure its mass using an analytical balance and record it as m₁.

-

Filling the Pycnometer: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. If the pycnometer has a ground-glass stopper with a capillary, the stopper should be inserted, and any excess liquid that emerges from the capillary should be carefully wiped away.

-

Mass of Filled Pycnometer: Weigh the pycnometer filled with the liquid and record the mass as m₂.

-

Temperature Measurement: Measure and record the temperature of the liquid.

-

Calculation: The density (ρ) of the liquid is calculated using the following formula:

ρ = (m₂ - m₁) / V

Where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with the liquid.

-

V is the calibrated volume of the pycnometer.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying an unknown liquid compound by experimentally determining its boiling point and density and comparing these values to literature data.

Caption: Workflow for chemical identification using physical properties.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylbutanal. This document outlines the expected spectral data, provides comprehensive experimental protocols for data acquisition, and includes visualizations to aid in the understanding of the molecular structure and NMR spectroscopy workflow.

Molecular Structure and NMR Data

This compound is a branched-chain aldehyde with the chemical formula C₆H₁₂O. The presence of chiral centers and various proton and carbon environments gives rise to a distinct NMR spectrum that is instrumental for its structural elucidation and purity assessment.

Atom Numbering for NMR Assignments:

Due to the challenges in sourcing publicly available, fully assigned experimental spectra for this compound, the following data is based on predictive models and analysis of chemically similar structures. These predictions provide a reliable estimation for spectral interpretation.

The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton, methine protons, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-1 (CHO) | ~9.6 | Doublet | ~2.5 | 1H |

| H-2 | ~2.2 | Multiplet | - | 1H |

| H-3 | ~1.9 | Multiplet | - | 1H |

| CH₃-4 | ~1.0 | Doublet | ~7.0 | 3H |

| CH₃-5, CH₃-6 | ~0.9 | Doublet | ~7.0 | 6H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Chemical shifts are reported in ppm relative to TMS.

| Assignment | Chemical Shift (δ) (ppm) |

| C-1 (CHO) | ~205 |

| C-2 | ~55 |

| C-3 | ~45 |

| C-4 | ~20 |

| C-5, C-6 | ~18 |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following sections detail the methodology for sample preparation and data acquisition for the analysis of this compound.

Proper sample preparation is critical to obtain high-resolution NMR spectra.[1][2][3]

-

Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent : Use 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[1][3] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.[3][4]

-

Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration.[1]

-

Filtration : If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[5]

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Sequence : A standard single-pulse experiment (e.g., zg30).[6]

-

Number of Scans : 8 to 16 scans are typically sufficient.[6]

-

Acquisition Time : 2-4 seconds.[6]

-

Relaxation Delay : 1-2 seconds.[6]

-

Spectral Width : A spectral width of 10-15 ppm is generally adequate for most organic molecules.[6]

¹³C NMR Spectroscopy:

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[6]

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.[6]

-

Acquisition Time : 1-2 seconds.[6]

-

Relaxation Delay : 2-5 seconds.[6]

-

Spectral Width : A spectral width of 200-250 ppm is standard for organic compounds.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. benchchem.com [benchchem.com]

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2,3-Dimethylbutanal

For Immediate Release

This whitepaper provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-dimethylbutanal. Designed for researchers, scientists, and professionals in drug development, this guide elucidates the primary fragmentation pathways, predicts the resultant mass-to-charge ratios (m/z), and offers a standardized experimental protocol for the analysis of this and similar volatile aldehydes.

Introduction

This compound (C₆H₁₂O), a branched-chain aldehyde, presents a unique fragmentation pattern under electron ionization mass spectrometry. Understanding these pathways is crucial for its identification and structural elucidation in complex matrices. The fragmentation is primarily governed by the presence of the carbonyl group and the branched alkyl chain, leading to characteristic cleavage events. This document outlines the predicted fragmentation based on established chemical principles, as a publicly available experimental spectrum is not currently available in spectral databases.

Predicted Mass Spectrum Data

The mass spectrum of this compound is anticipated to be characterized by a series of fragment ions resulting from predictable cleavage patterns. The molecular ion (M⁺˙) is expected at an m/z of 100, corresponding to its molecular weight. However, for aliphatic aldehydes, the molecular ion peak is often weak.[1][2] The major fragmentation pathways include α-cleavage, β-cleavage, and the McLafferty rearrangement.[1][3][4] The relative abundance of the resulting ions is influenced by the stability of the carbocation and radical species formed.[5][6][7]

| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Fragmentation Pathway |

| 100 | Low | [C₆H₁₂O]⁺˙ | Molecular Ion |

| 71 | Moderate to High | [C₄H₇O]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) |

| 57 | High | [C₄H₉]⁺ | β-cleavage: Loss of the formyl radical (•CHO) |

| 43 | Very High (likely Base Peak) | [C₃H₇]⁺ | β-cleavage with charge retention on the isopropyl fragment |

| 44 | Moderate | [C₂H₄O]⁺˙ | McLafferty Rearrangement |

| 29 | Moderate | [CHO]⁺ | α-cleavage: Loss of the C₅H₁₁ radical |

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

α-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group.[8][9][10] This is a common pathway for aldehydes and ketones.[3][11] For this compound, this can occur in two ways:

-

Loss of a hydrogen radical (•H): This would result in an M-1 peak at m/z 99. This is a characteristic peak for aldehydes, though it may be of low intensity.[2]

-

Loss of the alkyl group: Cleavage of the C-C bond between the carbonyl carbon and the rest of the molecule leads to the formation of a resonance-stabilized acylium ion. However, due to the branching, the more favorable fragmentation is the loss of the larger, more stable radical.

β-Cleavage

Beta-cleavage occurs at the bond between the α- and β-carbons relative to the carbonyl group.[12] This pathway is particularly significant in branched compounds as it can lead to the formation of stable carbocations.[5][7] In this compound, β-cleavage is expected to be a dominant process, leading to the loss of the formyl radical (•CHO, 29 Da) and the formation of a secondary carbocation at m/z 71, or more favorably, the formation of a stable isopropyl cation at m/z 43. The high stability of the secondary isopropyl carbocation suggests that the fragment at m/z 43 will be one of the most abundant, if not the base peak.[5][7]

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen.[4][13][14][15] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a new radical cation. For this compound, this would lead to a fragment at m/z 44.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

The following provides a general methodology for the analysis of volatile aldehydes like this compound.

4.1 Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as methanol or hexane. Create a series of dilutions to establish a calibration curve.

-

Sample Extraction (if in a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a headspace solid-phase microextraction (SPME) technique is recommended to isolate the volatile aldehyde.

4.2 Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.

4.3 GC-MS Parameters

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 20-200

4.4 Data Acquisition and Analysis

Acquire the data in full scan mode. Identify the peak corresponding to this compound based on its retention time. The mass spectrum of this peak can then be extracted and analyzed for the characteristic molecular ion and fragment ions.

Visualizing the Fragmentation

The following diagrams illustrate the key fragmentation pathways and the logical workflow for the analysis.

Caption: Predicted major fragmentation pathways of this compound.

Caption: Standard workflow for the GC-EI-MS analysis of volatile aldehydes.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by fragments arising from β-cleavage and McLafferty rearrangement, with a likely base peak at m/z 43 due to the formation of a stable isopropyl cation. While a definitive experimental spectrum is not publicly available, the theoretical fragmentation patterns outlined in this guide provide a robust framework for the identification and structural confirmation of this compound. The provided experimental protocol offers a standardized approach for obtaining high-quality mass spectra of this compound and related volatile aldehydes.

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 4. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. psiberg.com [psiberg.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. youtube.com [youtube.com]

- 14. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

The Natural Occurrence of 2,3-Dimethylbutanal in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutanal is a branched-chain aldehyde that, while less studied than its isomers 2-methylbutanal and 3-methylbutanal, is presumed to contribute to the complex aroma profiles of various food products. Aldehydes are significant in food chemistry due to their low odor thresholds and characteristic sensory attributes. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies for its detection and quantification. Given the limited specific data on this compound, this guide also draws upon information from its closely related and more extensively researched isomers to provide a thorough context for researchers.

Formation Pathways of this compound

The primary route for the formation of branched-chain aldehydes like this compound in food is the Strecker degradation of specific amino acids. This reaction is a key part of the Maillard reaction cascade, which occurs during the heating of food. The Strecker degradation involves the interaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid.

In the case of this compound, the precursor amino acid is isoleucine . The degradation of isoleucine can lead to the formation of both 2-methylbutanal and, through a less common rearrangement, potentially this compound. The reaction proceeds through the formation of an imine, followed by decarboxylation and hydrolysis to yield the final aldehyde.

Quantitative Data on Natural Occurrence

Direct quantitative data on the natural occurrence of this compound in food is scarce in scientific literature. Most studies on branched-chain aldehydes focus on the more abundant isomers, 2-methylbutanal and 3-methylbutanal, which are well-known contributors to the flavor of a wide range of products, including cheese, roasted meats, and coffee.

The table below summarizes the current state of knowledge regarding the quantification of this compound in food.

| Food Category | This compound Concentration Data | Notes on Related Isomers (2-Methylbutanal & 3-Methylbutanal) |

| Dairy Products (e.g., Cheese) | Not widely reported. | 2-Methylbutanal and 3-methylbutanal are significant flavor compounds in many cheese varieties, contributing to malty and nutty notes. Their concentrations can range from µg/kg to mg/kg depending on the cheese type and ripening time. |

| Meat and Fish (Cooked) | Not widely reported. | Found in the aroma of cooked beef, pork, and poultry, contributing to the overall roasted and savory flavor profile.[1][2] |

| Fruits and Vegetables | Not widely reported. | Present in some fruits and vegetables, often as a result of enzymatic or oxidative processes. |

| Fermented Foods and Beverages | Not widely reported. | Important constituents of the aroma of beer, wine, and bread, formed during fermentation and baking processes.[1] |

| Roasted Products (e.g., Coffee, Nuts) | Not widely reported. | Key aroma compounds in roasted coffee and various nuts, contributing to the desirable roasted and nutty notes. |

The lack of specific data for this compound highlights a research gap and an opportunity for further investigation into its contribution to food flavor.

Analytical Methodologies

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

HS-SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the food sample. Volatile and semi-volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC column for separation.

GC-MS separates the volatile compounds based on their boiling points and polarity, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented molecules. For aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve chromatographic separation and detection sensitivity.

Experimental Protocols

Objective: To extract, identify, and quantify this compound in a cheese matrix using HS-SPME-GC-MS.

Materials and Reagents:

-

Cheese sample

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

This compound standard

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Grate 5 grams of the cheese sample.

-

Transfer the grated cheese into a 20 mL headspace vial.

-

Add 1 gram of NaCl to the vial to increase the vapor pressure of the analytes.

-

Add a known amount of the internal standard solution.

-

Immediately seal the vial with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a temperature-controlled autosampler tray or a water bath set at 60°C.

-

Allow the sample to equilibrate for 30 minutes.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector:

-

Retract the fiber and immediately insert it into the GC injector port.

-

Desorb the analytes for 5 minutes at 250°C in splitless mode.

-

-

GC Column:

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/minute.

-

Ramp to 250°C at a rate of 10°C/minute and hold for 5 minutes.

-

-

Carrier Gas:

-

Helium at a constant flow rate of 1.0 mL/minute.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 35-350.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantify the concentration of this compound using a calibration curve prepared with the standard and normalized to the internal standard.

-

Conclusion

This compound is a branched-chain aldehyde that likely contributes to the flavor profiles of various foods, although its specific role and natural concentrations are not yet well-documented. Its formation is primarily attributed to the Strecker degradation of isoleucine during thermal processing. The analysis of this volatile compound can be effectively achieved using HS-SPME-GC-MS, a sensitive and robust technique for food aroma analysis. The provided experimental protocol, adapted from methods for similar compounds, offers a solid starting point for researchers aiming to investigate the occurrence and significance of this compound in different food systems. Further research is warranted to quantify its presence in a wider range of food products and to fully understand its impact on sensory perception.

References

Formation Pathway of 2,3-Dimethylbutanal and Related Branched-Chain Aldehydes in Fermentation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of 2,3-dimethylbutanal and other significant branched-chain aldehydes during fermentation. Understanding the origins and mechanisms of these volatile compounds is crucial for controlling the flavor and aroma profiles of fermented products and for identifying potential metabolic markers. This document details the primary biochemical routes, presents quantitative data from various studies, outlines detailed experimental protocols for analysis, and provides visual diagrams of the key pathways and workflows.

Introduction to Branched-Chain Aldehydes in Fermentation

Branched-chain aldehydes are potent aroma compounds that contribute significantly to the sensory characteristics of fermented foods and beverages, such as beer, wine, and spirits. These compounds, including this compound, 3-methylbutanal, and 2-methylbutanal, are typically present in low concentrations but have low flavor thresholds, making them important determinants of the final product's quality. Their formation is intrinsically linked to amino acid metabolism by yeast and other microorganisms during fermentation.

Primary Formation Pathways of Branched-Chain Aldehydes

Two principal pathways are responsible for the formation of most branched-chain aldehydes in fermentation: the Ehrlich pathway and the Strecker degradation.

The Ehrlich Pathway

The Ehrlich pathway is the primary metabolic route for the conversion of amino acids into higher alcohols, with aldehydes as key intermediates.[1][2] This pathway involves a sequence of three main enzymatic reactions:

-

Transamination: The amino group of an amino acid is transferred to an α-keto acid (commonly α-ketoglutarate), forming a new amino acid (glutamate) and the corresponding α-keto acid of the original amino acid. This reaction is catalyzed by aminotransferases or transaminases.[3][4]

-

Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde with one less carbon atom than the original amino acid. This step is carried out by decarboxylase enzymes.[3][4]

-

Reduction/Oxidation: The resulting aldehyde is subsequently reduced to a higher alcohol (fusel alcohol) by alcohol dehydrogenases or oxidized to a fusel acid.[2]

The specific branched-chain aldehydes, 3-methylbutanal and 2-methylbutanal, are formed from the amino acids leucine and isoleucine, respectively, via this pathway.

The Strecker Degradation

The Strecker degradation is a chemical reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom.[5][6] This reaction occurs between an α-amino acid and a dicarbonyl compound, which can be formed during the Maillard reaction in processes involving heat, such as kilning of malt.[7] The key steps involve the formation of an imine, followed by decarboxylation and hydrolysis to yield the aldehyde.[5] While primarily associated with heated foods, the necessary precursors can be present in some fermentation environments.

The Formation of this compound: A Reassessment

Initial assumptions often link the formation of all branched-chain aldehydes directly to the catabolism of common proteinogenic amino acids. However, the carbon skeleton of this compound (CH₃-CH(CH₃)-CH(CH₃)-CHO) does not correspond to that of valine, which yields 3-methylbutanal, or isoleucine, which produces 2-methylbutanal.

The biosynthetic origin of this compound in fermentation is not as well-documented as that of other branched-chain aldehydes. A plausible, though less-established, pathway involves the diacetyl (2,3-butanedione) and acetoin pathway, which itself is a branch of the valine biosynthesis pathway. In this proposed pathway, α-acetolactate, an intermediate in valine synthesis, can be decarboxylated to diacetyl. Diacetyl can then be reduced to acetoin and further to 2,3-butanediol. It is conceivable that side reactions involving intermediates of this pathway could lead to the formation of this compound, although the specific enzymes and reaction conditions are not well-defined in the current literature.

Quantitative Data on Branched-Chain Aldehyde Production

The concentration of branched-chain aldehydes in fermented products is influenced by various factors, including the yeast strain, fermentation temperature, pH, and the availability of precursor amino acids. The following tables summarize findings on the production of 3-methylbutanal and 2-methylbutanal, which are structurally related to this compound and serve as important indicators of the metabolic activity leading to aldehyde formation.

Table 1: Concentration of 3-Methylbutanal in Various Fermented Beverages

| Beverage | Fermentation Conditions | Concentration Range (µg/L) | Reference |

| Beer | Standard ale fermentation | 60 - 400 | [8] |

| Wine (Red) | Saccharomyces cerevisiae, 25°C | 5 - 50 | [9] |

| Swiss Raclette-type Cheese | Starter culture fermentation | Up to 1500 | [4] |

Table 2: Factors Influencing 2-Methylbutanal and 3-Methylbutanal Production in Wine

| Factor | Condition | Effect on Aldehyde Concentration | Reference |

| pH | Higher pH (e.g., 4.2 vs. 2.8) | Increased accumulation of Strecker aldehydes | [9] |

| Oxygen | Increased oxygen exposure | Higher levels of Strecker aldehydes | [9] |

| Precursor Amino Acid | Higher initial leucine/isoleucine | Increased formation of corresponding aldehydes | [1] |

Experimental Protocols for Aldehyde Analysis

The accurate quantification of volatile compounds like this compound requires sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods employed.

GC-MS Analysis of Branched-Chain Aldehydes

This protocol outlines a general method for the analysis of volatile aldehydes in a fermented beverage sample using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Objective: To extract, separate, and identify volatile aldehydes from a liquid fermentation sample.

Materials:

-

Fermented beverage sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-methylpentanal)

-

20 mL headspace vials with PTFE-faced septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the fermented beverage into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the volatility of the analytes.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the cap and septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

-

GC-MS Analysis:

-

Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column. Typical injector temperature is 250°C.

-

The GC oven temperature program should be optimized for the separation of the target aldehydes. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.

-

-

The carrier gas is typically helium at a constant flow rate.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identify the target aldehydes by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the analytes by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

-

HPLC Analysis of Aldehydes (as DNPH Derivatives)

This method involves the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be analyzed by HPLC with UV detection.

Objective: To quantify aldehydes in a fermentation sample after derivatization.

Materials:

-

Fermented beverage sample

-

2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile and acid (e.g., phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

-

Sample Derivatization:

-

Mix a known volume of the fermentation sample with an excess of the DNPH solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

-

-

Extraction and Concentration:

-

Pass the derivatized sample through a conditioned C18 SPE cartridge to retain the DNPH derivatives.

-

Wash the cartridge with a water/acetonitrile mixture to remove interferences.

-

Elute the derivatives with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Perform a gradient elution using a mobile phase of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and increase over the run.

-

Detect the DNPH derivatives using a UV detector set at a wavelength of approximately 360 nm.

-

-

Data Analysis:

-

Identify the aldehyde-DNPH derivatives by comparing their retention times with those of prepared standards.

-